(E)-N-(3,4-DICHLOROBENZYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3,4-DICHLOROBENZYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a dichlorobenzyl group, an ethyl-substituted pyrazole ring, and an acrylamide moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-DICHLOROBENZYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the ethyl group: Alkylation of the pyrazole ring with ethyl halides in the presence of a base.
Formation of the acrylamide moiety: This involves the reaction of acryloyl chloride with an amine.
Coupling with the dichlorobenzyl group: The final step involves coupling the dichlorobenzyl group with the acrylamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the benzyl group.
Reduction: Reduction reactions could target the acrylamide moiety or the dichlorobenzyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
(E)-N-(3,4-DICHLOROBENZYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (E)-N-(3,4-DICHLOROBENZYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-dichlorobenzyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide
- N-(3,4-dichlorobenzyl)-3-(1-ethyl-1H-pyrazol-5-yl)acrylamide
- N-(3,4-dichlorobenzyl)-3-(1-ethyl-1H-imidazol-4-yl)acrylamide
Uniqueness
(E)-N-(3,4-DICHLOROBENZYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE may exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, biological activity, and physical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C15H15Cl2N3O |
---|---|
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
(E)-N-[(3,4-dichlorophenyl)methyl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C15H15Cl2N3O/c1-2-20-10-12(9-19-20)4-6-15(21)18-8-11-3-5-13(16)14(17)7-11/h3-7,9-10H,2,8H2,1H3,(H,18,21)/b6-4+ |
InChI-Schlüssel |
TWLYZWMCQZGWOM-GQCTYLIASA-N |
Isomerische SMILES |
CCN1C=C(C=N1)/C=C/C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
SMILES |
CCN1C=C(C=N1)C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCN1C=C(C=N1)C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.